molecular formula C36H46O14 B183090 Taccalonolide A CAS No. 108885-68-3

Taccalonolide A

Katalognummer: B183090
CAS-Nummer: 108885-68-3
Molekulargewicht: 702.7 g/mol
InChI-Schlüssel: PTTJLTMUKRRHAT-VJAKQJMOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Taccalonolide A is a highly oxygenated pentacyclic steroid isolated from the genus Tacca. It is part of a novel class of microtubule-stabilizing agents that have shown significant potential in cancer therapy. Unlike other microtubule-stabilizing agents such as paclitaxel, taccalonolides work through a unique mechanism that does not involve the taxane-binding site of tubulin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Taccalonolide A can be synthesized through a series of chemical reactions starting from naturally occurring precursors. The synthetic route typically involves the hydrolysis of taccalonolide B to obtain this compound, followed by epoxidation to introduce an epoxy group at specific positions .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the tubers of Tacca species. The process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a model compound for studying microtubule-stabilizing agents.

    Biology: Investigated for its effects on cell division and microtubule dynamics.

    Medicine: Shows promise as an anticancer agent, particularly in overcoming multidrug resistance in cancer cells.

Wirkmechanismus

Taccalonolide A exerts its effects by stabilizing microtubules, which are essential components of the cell cytoskeleton. Unlike other microtubule-stabilizing agents, this compound does not bind to the taxane-binding site of tubulin. Instead, it interacts with different sites on the microtubules, leading to the formation of abnormal mitotic spindles, mitotic arrest, and initiation of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Taccalonolide A: this compound is unique due to its novel structure and mechanism of action. It has shown the ability to overcome multidrug resistance, which is a significant limitation of other microtubule-stabilizing agents like paclitaxel and docetaxel .

Biologische Aktivität

Taccalonolide A is a member of a class of compounds known as taccalonolides, which are highly oxygenated pentacyclic steroids derived from the plant genus Tacca. These compounds have garnered significant attention due to their potent biological activities, particularly in the context of cancer therapy. This article delves into the biological activity of this compound, focusing on its mechanisms of action, comparative potency, and its potential as a therapeutic agent against drug-resistant cancers.

This compound primarily functions as a microtubule-stabilizing agent. Microtubules are essential components of the cytoskeleton, playing critical roles in cell shape, motility, and division. By stabilizing microtubules, this compound disrupts normal mitotic processes, leading to apoptosis in cancer cells. This action is similar to that of paclitaxel (Taxol), but this compound exhibits unique properties that allow it to overcome various mechanisms of drug resistance associated with taxanes.

Key Mechanisms:

  • Microtubule Stabilization : this compound binds to β-tubulin, enhancing microtubule polymerization without affecting nucleation rates, which is crucial for maintaining cellular structure during mitosis .
  • Overcoming Drug Resistance : It has been shown to counteract resistance mechanisms such as mutations in the taxane-binding site and overexpression of multidrug resistance proteins like P-glycoprotein and MRP7 .

Comparative Potency

The potency of this compound has been evaluated across various cancer cell lines. Its effectiveness is measured by the IC50 value, which indicates the concentration required to inhibit cell proliferation by 50%.

Compound IC50 (nM) Cell Line Notes
This compound5000HeLaLess potent compared to other taccalonolides
Taccalonolide AJ4HeLaComparable to paclitaxel (1-3 nM)
Taccalonolide AF23HeLaHigh potency; induces microtubule bundling
Paclitaxel1-3HeLaStandard for comparison

While this compound shows an IC50 value of approximately 5000 nM in HeLa cells, newer derivatives like Taccalonolides AJ and AF demonstrate significantly higher potency, suggesting that structural modifications can enhance biological activity .

In Vivo Antitumor Activity

Studies have demonstrated that this compound possesses antitumor efficacy in vivo. In animal models, particularly using athymic nude mice injected with human cancer cells (e.g., MDA-MB-231), this compound exhibited notable tumor growth inhibition. The treatment protocols typically involve intraperitoneal administration of the compound and monitoring tumor size over time.

Case Study:

In a study involving MDA-MB-231 cells:

  • Mice treated with this compound showed a significant reduction in tumor volume compared to control groups.
  • Statistical analyses (ANOVA) confirmed the significance of the results, indicating that this compound effectively inhibits tumor growth in vivo .

Structural Diversity and Semi-Synthesis

The structural diversity among taccalonolides contributes to their varied biological activities. Research has focused on semi-synthetic modifications to enhance potency and reduce toxicity. For instance, fluorogenic taccalonolides have been developed to allow for better tracking and visualization within cellular systems while maintaining their biological properties .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Taccalonolide A undergoes selective hydrolysis under optimized conditions:

  • C1 Acetate Hydrolysis : Treatment with potassium bicarbonate (KHCO₃) in methanol/water (1:1) at 45°C for 48 hours converts this compound to taccalonolide B via cleavage of the C1 acetate group . This reaction increases antiproliferative potency by ~3-fold (IC₅₀: 25 nM → 8.3 nM in HeLa cells) .
  • C15 Acetate Stability : Unlike C1, the C15 acetate remains intact under mild hydrolysis conditions, preserving critical structural features .

Table 1: Hydrolysis Products of this compound

ProductModification SiteConditionsIC₅₀ (HeLa)Source
Taccalonolide BC1 acetate → OHKHCO₃, MeOH/H₂O, 45°C, 48h8.3 nM

Epoxidation Reactions

Epoxidation of this compound and its derivatives significantly enhances microtubule-stabilizing activity:

  • Direct Epoxidation : Using 3,3-dimethyldioxirane (DMDO), the C22–C23 double bond in this compound is oxidized to form taccalonolide AF, increasing potency 231-fold (IC₅₀: 25 nM → 0.11 nM) .
  • Stepwise Modification : Taccalonolide B (hydrolysis product of A) undergoes DMDO-mediated epoxidation to yield taccalonolide AJ, which shows in vivo efficacy against drug-resistant tumors .

Table 2: Epoxidation Outcomes

Starting MaterialProductReaction SiteIC₅₀ (HeLa)Biological Impact
This compoundTaccalonolide AFC22–C23 epoxide0.11 nMOvercomes P-glycoprotein resistance
Taccalonolide BTaccalonolide AJC22–C23 epoxide1.7 nMCovalent β-tubulin binding

Structural Modifications and SAR Insights

  • C6 Ketone Reduction : Hydrogenation of the C6 ketone in this compound abolishes activity (IC₅₀ >10,000 nM), but subsequent C22–C23 epoxidation restores potency (IC₅₀: 2.5 nM), highlighting the necessity of both motifs .
  • C11 Acetate Role : Hydrolysis of the C11 acetoxy group in this compound to a hydroxyl (yielding taccalonolide E) minimally affects potency (<2-fold change), indicating its peripheral role in microtubule interactions .

Figure 1 : Critical functional groups for activity:

  • Essential : C22–C23 epoxide, C6 ketone
  • Non-essential : C11 acetoxy, C15 acetoxy

Reaction Mechanisms and Conditions

  • Hydrolysis : Base-mediated (KHCO₃) with steric preference for C1 over C15 acetates .
  • Epoxidation : DMDO in acetone at 0°C achieves regioselective oxidation without side reactions .
  • Covalent Binding : Taccalonolide AJ forms a stable ester linkage with β-tubulin D226 via nucleophilic attack on the epoxide .

Reaction Scheme :

  • Hydrolysis : this compound → Taccalonolide B (C1-OH) .
  • Epoxidation : Taccalonolide B → Taccalonolide AJ (C22–C23 epoxide) .
  • Direct Epoxidation : this compound → Taccalonolide AF .

This systematic exploration of this compound’s reactivity has identified C22–C23 epoxidation as a transformative modification, enabling irreversible microtubule stabilization and circumventing multidrug resistance . Future work focuses on optimizing delivery via targeted conjugates while preserving covalent binding efficacy .

Eigenschaften

IUPAC Name

[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,22S,23S,24R,25R)-10,14,25-triacetyloxy-3,22-dihydroxy-11,15,17,22,23-pentamethyl-4,21-dioxo-8,20-dioxaheptacyclo[13.10.0.02,12.05,11.07,9.016,24.019,23]pentacos-18-en-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46O14/c1-12-10-19-35(8,36(9,44)32(43)50-19)24-21(12)34(7)22(28(24)45-13(2)37)20-23(29(46-14(3)38)31(34)48-16(5)40)33(6)17(25(41)26(20)42)11-18-27(49-18)30(33)47-15(4)39/h10,12,17-18,20-24,26-31,42,44H,11H2,1-9H3/t12-,17-,18+,20+,21+,22-,23-,24+,26-,27+,28-,29+,30+,31+,33+,34-,35+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTJLTMUKRRHAT-VJAKQJMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C2C(C3C1C4(C(C3OC(=O)C)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5O)C)C)(C(C(=O)O2)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C=C2[C@@]([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3OC(=O)C)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5O)C)C)([C@](C(=O)O2)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910895
Record name 5,7-Dihydroxy-1,5,5a,11a,13a-pentamethyl-4,8-dioxo-4,5,5a,5b,6,6a,6b,7,8,8a,9,9a,10a,11,11a,11b,12,13,13a,13b-icosahydro-1H-oxireno[6',7']naphtho[1',2':7,8]fluoreno[2,1-b]furan-6,11,12,13-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

702.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108885-68-3
Record name Taccalonolide A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108885-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxy-1,5,5a,11a,13a-pentamethyl-4,8-dioxo-4,5,5a,5b,6,6a,6b,7,8,8a,9,9a,10a,11,11a,11b,12,13,13a,13b-icosahydro-1H-oxireno[6',7']naphtho[1',2':7,8]fluoreno[2,1-b]furan-6,11,12,13-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taccalonolide A
Reactant of Route 2
Taccalonolide A
Reactant of Route 3
Taccalonolide A
Reactant of Route 4
Taccalonolide A
Reactant of Route 5
Taccalonolide A
Reactant of Route 6
Taccalonolide A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.